molecular formula C17H25N5O2 B252284 N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252284
分子量: 331.4 g/mol
InChIキー: LKBBEUSXRLAZBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide (referred to as QNZ) is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. QNZ belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. In

作用機序

QNZ exerts its pharmacological effects by inhibiting the activity of the IKK complex, which is responsible for the activation of NF-κB. QNZ binds to the ATP-binding site of IKKβ, preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This results in the inhibition of NF-κB-mediated gene expression, leading to the suppression of inflammation and immune response.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. QNZ has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types. QNZ has also been shown to suppress the activation and proliferation of T cells and B cells, leading to the attenuation of immune response.

実験室実験の利点と制限

QNZ has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. QNZ has also been shown to exhibit low toxicity and good pharmacokinetic properties in animal models. However, QNZ has some limitations for lab experiments, including its instability in aqueous solutions and its potential for off-target effects.

将来の方向性

For research on QNZ include the development of QNZ derivatives with improved pharmacological properties and the investigation of its potential in the treatment of neurodegenerative diseases.

合成法

The synthesis of QNZ involves the reaction of 4-oxo-1H-quinazoline-2-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain QNZ in high yield and purity.

科学的研究の応用

QNZ has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB has been implicated in the treatment of various diseases, including cancer and autoimmune disorders.

特性

分子式

C17H25N5O2

分子量

331.4 g/mol

IUPAC名

N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H25N5O2/c1-22(2)12-6-10-18-9-5-11-19-17(24)15-20-14-8-4-3-7-13(14)16(23)21-15/h3-4,7-8,18H,5-6,9-12H2,1-2H3,(H,19,24)(H,20,21,23)

InChIキー

LKBBEUSXRLAZBL-UHFFFAOYSA-N

異性体SMILES

CN(C)CCCNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CN(C)CCCNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

正規SMILES

CN(C)CCCNCCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。